维生素K2

描述

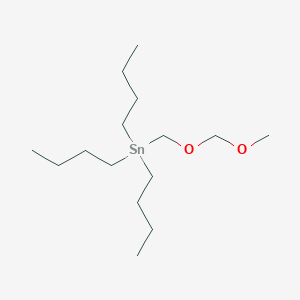

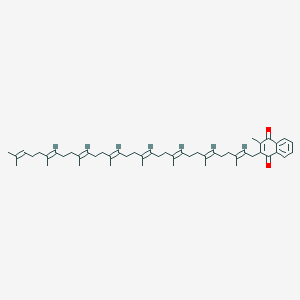

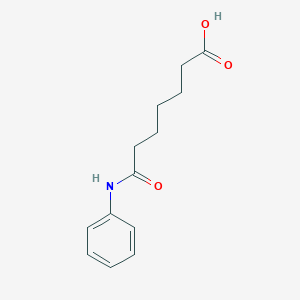

Menaquinone-8, also known as MK-8, is a form of Vitamin K2. It is characterized by a naphthoquinone structure and a side chain composed of 8 isoprenoid residues . It plays a crucial role in bacterial electron transport systems .

Synthesis Analysis

The synthesis of MK-8 involves complex biochemical pathways. The most common length of the side chain in bacteria is 8 . More detailed information about the synthesis process can be found in the paper titled "MetaCyc superpathway of menaquinol-8 biosynthesis II" .Molecular Structure Analysis

The molecular formula of MK-8 is C51H72O2, with a molecular weight of 717.13 Daltons . More detailed structural information can be found in the ChemSpider database .Chemical Reactions Analysis

MK-8 is involved in various chemical reactions, especially in the production of vitamin K2. It shares a common naphthoquinone ring and polyisoprene biosynthesis pathway . A detailed analysis of the chemical reactions involving MK-8 can be found in the paper titled "New aspects of microbial vitamin K2 production by expanding the product spectrum" .Physical And Chemical Properties Analysis

MK-8 is a very hydrophobic molecule, which allows it to play a key role in the respiratory electron transport system of some prokaryotes . More detailed information about its physical and chemical properties can be found in the paper titled "Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives" .科学研究应用

Cardiovascular Health

Menaquinone 8 plays a significant role in cardiovascular health . It is linked to manifold health advantages, including the prevention of cardiovascular diseases .

Bone Metabolism

Menaquinone 8 is essential for bone metabolism . It serves as a cofactor for γ-glutamyl carboxylase (GGCX), which converts glutamic acid residues of vitamin K-dependent proteins (VKDPs) into γ-carboxyglutamic acid (Gla). This process is crucial for bone health .

Dietary Supplements

Due to the scarcity of Menaquinone 8 in natural dietary sources, it is often used in dietary supplements . These supplements help fulfill daily intake requirements .

Fermentation-Based Production

Menaquinone 8 is produced using fermentation techniques . Research has focused on refining MK-8 biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies .

Biofilm Reactors

Biofilm reactors have emerged as a promising solution for the production of Menaquinone 8 . These reactors exhibit robust extracellular MK-8 secretion, effectively overcoming the challenges posed by high aeration and agitation rates .

Health Benefits

Optimal vitamin K status, which includes Menaquinone 8, is strongly associated with various health benefits. These include preventing or alleviating osteoporosis, osteoarthritis, cancer, inflammatory diseases, diabetes, chronic kidney disease, immune disorders, and Alzheimer’s disease .

COVID-19

Recent research suggests that vitamin K deficiency may influence the mortality and morbidity of COVID-19 patients . Therefore, Menaquinone 8, as a form of vitamin K, could potentially play a role in managing COVID-19.

Microbial Production

Microorganisms, particularly bacterial strains like B. subtilis and B. licheniformis, are used for the production of Menaquinone 8 . This microbial production is a significant area of research and application for this compound.

作用机制

Target of Action

Menaquinone 8, also known as Vitamin MK 8, primarily targets the electron transport chain in all Gram-positive and anaerobically respiring Gram-negative bacteria . It plays a crucial role in electron transport and ATP generation .

Mode of Action

The mode of action of Vitamin MK 8 is similar to Vitamin K1 . It acts as a catalyst in a magnesium-coordinated reaction involving two magnesium atoms in the active site pocket . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Biochemical Pathways

Vitamin MK 8 affects several biochemical pathways. It is essential in the electron transport system, mediating electron transfer reactions between a variety of enzymes . It is also involved in the synthesis of disulphide bonds in the periplasm . In addition, it plays a role in the shikimate pathway, polyisoprene pathway, and menaquinone pathway .

Pharmacokinetics

Compared to Vitamin K1 (phylloquinone), Vitamin MK 8 is absorbed more readily and is more bioavailable . It is under investigation in clinical trials for its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Vitamin MK 8’s action are diverse. It is associated with the downregulation of neurodegeneration-associated genes and neuroinflammation-associated genes, while genes retaining protective roles towards amyloidogenesis are upregulated . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Action Environment

The action, efficacy, and stability of Vitamin MK 8 are influenced by various environmental factors. For instance, it is moderately heat-stable but extremely light-sensitive . During prolonged storage at a low temperature with minimal oxygen exposure in the absence of light, negligible change in the all-trans Vitamin MK 8 concentration occurs, suggesting it is reasonably stable .

未来方向

The increased global demand for MK-8 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial MK-8 production is being discussed . More detailed information can be found in the paper titled "Advances in regulating vitamin K2 production through metabolic engineering strategies" .

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFTDVRVLXFY-WQWYCSGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 8 | |

CAS RN |

523-38-6 | |

| Record name | Menaquinone 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENAQUINONE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

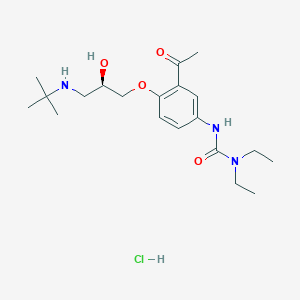

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

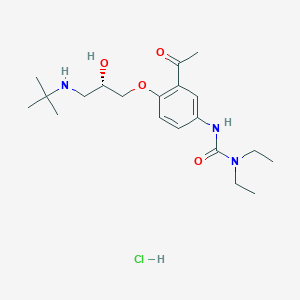

![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)

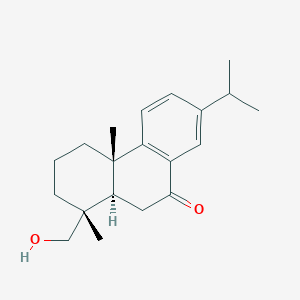

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)